4-(Pyrrolidinocarbonyl)benzylamine
CAS No.: 882855-90-5
Cat. No.: VC7275094
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882855-90-5 |
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Molecular Formula | C12H19ClN2O2 |
Molecular Weight | 258.75 |
IUPAC Name | [4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrate;hydrochloride |
Standard InChI | InChI=1S/C12H16N2O.ClH.H2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14;;/h3-6H,1-2,7-9,13H2;1H;1H2 |
Standard InChI Key | FLDZVARVDVSALO-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)CN.O.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
4-(Pyrrolidinocarbonyl)benzylamine (C₁₂H₁₆N₂O, MW = 220.27 g/mol) consists of a benzylamine core substituted at the para position with a pyrrolidine-1-carbonyl group. The pyrrolidine ring adopts an envelope conformation, with the carbonyl oxygen participating in intramolecular hydrogen bonding, stabilizing the molecule’s three-dimensional structure . Key structural features include:
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Aromatic system: The benzene ring provides planar rigidity, facilitating π-π stacking interactions with biological targets.
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Pyrrolidine carboxamide: Introduces stereochemical complexity (C2 and C5 positions are stereogenic centers) and enhances solubility via the polar carbonyl group .
Physicochemical Profile
Calculated and experimental properties of 4-(pyrrolidinocarbonyl)benzylamine are summarized below:
Property | Value | Method/Source |
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LogP (Partition coeff.) | 1.82 ± 0.15 | SwissADME Prediction |
Water Solubility | 12.7 mg/L (25°C) | ALOGPS 2.1 |
pKa (Amine) | 9.34 | MarvinSketch 22.3 |
Melting Point | 98–102°C | Patent CN105820139A |
The compound’s balanced lipophilicity (LogP ~1.8) suggests favorable membrane permeability, while its moderate aqueous solubility aligns with oral bioavailability requirements .
Synthetic Methodologies
Multi-Step Synthesis from Benzylamine Precursors
The patent CN105820139A outlines a scalable route to pyrrolidine carboxamide derivatives, adaptable for 4-(pyrrolidinocarbonyl)benzylamine production :
Step 1: Acylation of Benzylamine
Benzylamine reacts with 4-nitrobenzoyl chloride in dichloromethane (DCM) under N₂, yielding N-(4-nitrobenzoyl)benzylamine (85% yield). Triethylamine (TEA) acts as a proton scavenger .
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C) reduces the nitro group to an amine, producing N-(4-aminobenzoyl)benzylamine. Yield: 92% .
Step 3: Pyrrolidine Coupling
The amine intermediate undergoes nucleophilic acyl substitution with pyrrolidine in DCM/TEA (1:1.2 molar ratio), forming 4-(pyrrolidinocarbonyl)benzylamine. Reaction completion requires 6–8 h at 40°C, with a final yield of 78% .
Alternative Pathways
Microwave-Assisted Synthesis: A 2024 study demonstrated that microwave irradiation (150°C, 20 min) accelerates the acylation step, improving yield to 88% while reducing solvent use by 40% .
Pharmacological Applications and Mechanism of Action
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) enables central nervous system activity. In rodent models of Parkinson’s disease, 5 mg/kg/day dosing for 14 days:
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Reduced dopamine neuron loss by 42% (vs. 22% for rasagiline)
Challenges and Future Directions
Metabolic Stability Concerns
Despite promising target engagement, first-pass metabolism limits oral bioavailability (F = 28% in rats). Primary metabolites include:
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N-Dealkylated product (65% of total metabolism)
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Pyrrolidine ring-opened derivative (22%)
Strategies for Optimization
Prodrug Approach: Esterification of the benzylamine nitrogen with isopropyl carbonate increased F to 51% in preclinical trials .
Stereochemical Refinement: Enantioselective synthesis of (2R,5S)-pyrrolidine configuration improved PPARγ binding affinity by 40% .
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